PG-701 vs. Triptolide: 122-Fold Reduction in In Vitro Cytotoxicity
PG-701 demonstrates a 122-fold reduction in in vitro cytotoxicity compared to the parent compound triptolide. In a direct comparison using a cellular viability assay, the CC50 value (concentration causing 50% cytotoxicity) for PG-701 was 256.6 ± 73.8 nM, while triptolide exhibited a CC50 of 2.1 ± 0.3 nM [1]. This substantial difference in cytotoxic potency is the primary factor enabling PG-701's use in in vivo models and clinical studies without the severe toxicity associated with triptolide.
| Evidence Dimension | Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 256.6 ± 73.8 nM |
| Comparator Or Baseline | Triptolide: 2.1 ± 0.3 nM |
| Quantified Difference | 122-fold lower |
| Conditions | In vitro cellular viability assay |
Why This Matters
The 122-fold lower cytotoxicity directly addresses the primary limitation of triptolide research, enabling extended dosing regimens and reducing confounding off-target effects in experimental systems.
- [1] Zhou R, et al. (5R)-5-hydroxytriptolide (LLDT-8), a novel triptolide analog mediates immunosuppressive effects in vitro and in vivo. Int Immunopharmacol. 2005;5(13-14):1895-1903. View Source
